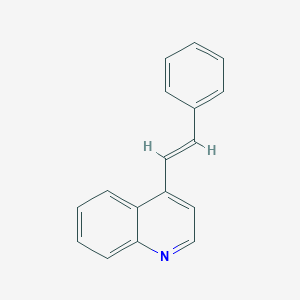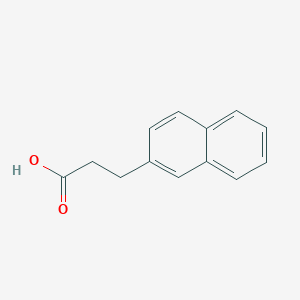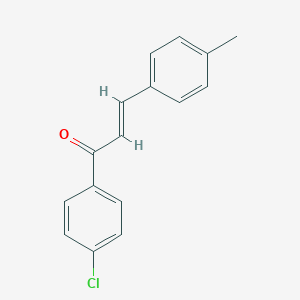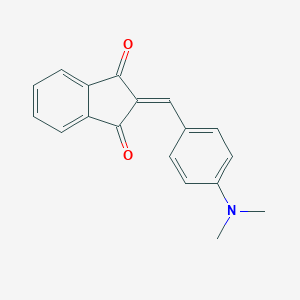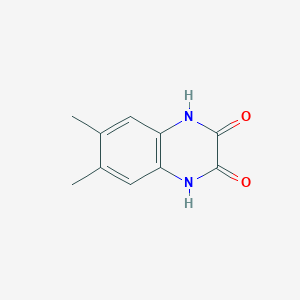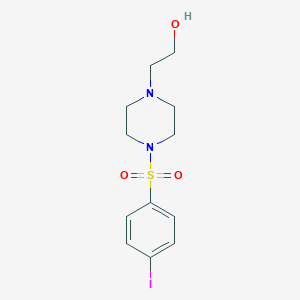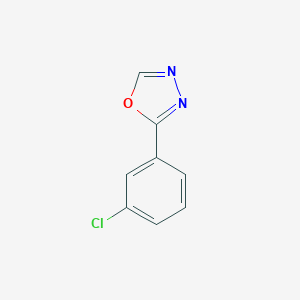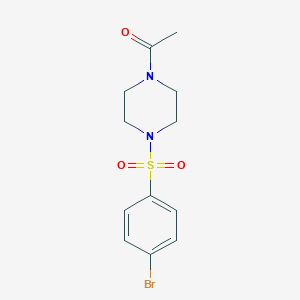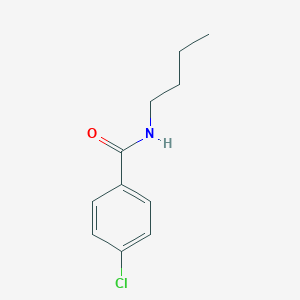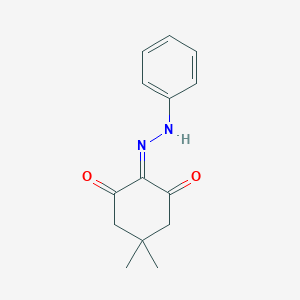
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione, also known as dimethylphenylhydrazine (DMPH), is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. It has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The mechanism of action of DMPH is not fully understood. However, it is believed that DMPH exerts its biological effects by scavenging free radicals and inhibiting the activity of enzymes that are involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
DMPH has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help to prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMPH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is soluble in organic solvents, which makes it easy to use in experiments. However, there are also some limitations to using DMPH in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DMPH. One area of research is to further investigate its mechanism of action. This can help to better understand how DMPH exerts its biological effects and can lead to the development of more effective therapeutic applications. Additionally, research can be conducted to investigate the potential use of DMPH in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Overall, DMPH has great potential for use in scientific research and has promising therapeutic applications.
Méthodes De Synthèse
DMPH can be synthesized by the reaction of 2,4-pentanedione with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields DMPH as a yellow crystalline powder with a melting point of 145-146°C.
Applications De Recherche Scientifique
DMPH has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage caused by free radicals. DMPH has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
40640-41-3 |
|---|---|
Nom du produit |
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-phenyldiazenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 |
Clé InChI |
VRHUYCXBIXLORE-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2)O)C |
SMILES canonique |
CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



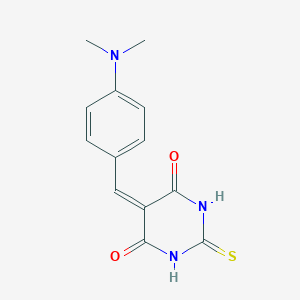
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
